molecular formula C10H13NO2 B8797154 3-(oxolan-3-yloxy)aniline

3-(oxolan-3-yloxy)aniline

Cat. No.: B8797154
M. Wt: 179.22 g/mol
InChI Key: RCQKGMGWKYHDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-3-yloxy)aniline is an aromatic amine derivative featuring an aniline group linked via an ether oxygen to the 3-position of an oxolane (tetrahydrofuran) ring. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining the reactivity of aniline with the conformational flexibility of oxolane. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (calculated from , and 9).

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(oxolan-3-yloxy)aniline

InChI

InChI=1S/C10H13NO2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10H,4-5,7,11H2

InChI Key

RCQKGMGWKYHDHN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yloxy)aniline typically involves the reaction of aniline with tetrahydrofuran derivatives. One common method includes the nucleophilic substitution reaction where aniline reacts with 3-chlorotetrahydrofuran under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(oxolan-3-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the interactions of aniline derivatives with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides additional stability and solubility. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variants and Key Differences

The following table summarizes structural analogs of 3-(oxolan-3-yloxy)aniline and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound C₁₀H₁₃NO₂ Aniline + oxolane (ether linkage) 179.22 Base compound; used in intermediates
4-Methyl-3-(oxolan-3-yloxy)aniline C₁₁H₁₅NO₂ Methyl substituent at aniline 4-position 193.24 Increased lipophilicity; steric effects
3-(Oxetan-3-yloxy)aniline C₉H₁₁NO₂ Oxetane ring (4-membered) instead of oxolane 165.19 Higher ring strain; potential reactivity
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline C₁₂H₁₃N₃O₂ Oxadiazole heterocycle + oxolane 231.25 Enhanced dipole interactions; bioactivity potential
3-(Oxolan-3-yl)aniline C₁₀H₁₃NO Direct C–C bond (no ether oxygen) 163.22 Reduced polarity; limited hydrogen bonding

Physicochemical Properties

Collision Cross-Section (CCS) Analysis

CCS values, critical for mass spectrometry characterization, vary with charge states and structural features:

Compound Name [M+H]⁺ (Ų) [M+Na]⁺ (Ų) [M-H]⁻ (Ų) Notes Reference
This compound 175.3 192.7 168.9 Higher polarity due to ether oxygen
3-(Oxolan-3-yl)aniline 162.8 179.5 155.2 Lower CCS (reduced polarity)

Key Observations :

  • The ether oxygen in this compound increases polarity and CCS compared to its C–C bonded analog .
  • Oxadiazole-containing derivatives (e.g., C₁₂H₁₃N₃O₂) exhibit higher molecular weights and distinct CCS profiles due to heterocyclic rigidity .

Reactivity and Stability

  • Oxetane vs.
  • Oxadiazole Moieties : The 1,2,4-oxadiazole group in C₁₂H₁₃N₃O₂ may confer metabolic stability and binding affinity in drug design due to its hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.